PSMA-11

Catalog No.
S540554
CAS No.
1366302-52-4
M.F
C44H59GaN6O17
M. Wt
1011.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PSMA-11

CAS Number

1366302-52-4

Product Name

PSMA-11

IUPAC Name

2-[[5-[3-[[6-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-3-oxopropyl]-2-oxidophenyl]methyl-[2-[[5-(2-carboxyethyl)-2-oxidophenyl]methyl-(carboxylatomethyl)amino]ethyl]amino]acetate;gallium-68(3+);hydron

Molecular Formula

C44H59GaN6O17

Molecular Weight

1011.9 g/mol

InChI

InChI=1S/C44H62N6O17.Ga/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);/q;+3/p-3/t32-,33-;/m0./s1/i;1-2

InChI Key

AEBYHKKMCWUMKX-LNTZDJBBSA-K

SMILES

C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Psma-hbed-CC; PSMA-11; PSMA11; PSMA 11; HBED-CC-PSMA.

Canonical SMILES

[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ga+3]

Isomeric SMILES

[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[68Ga+3]

Description

The exact mass of the compound Psma-hbed-CC is 946.4171 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Superior Detection of Recurrent Prostate Cancer:

Psma-hbed-CC has shown significant promise in detecting recurrent prostate cancer compared to traditional methods. Studies have demonstrated its superiority over multiparametric magnetic resonance imaging (mpMRI) . This is particularly beneficial for following up on rising PSA levels (Prostate-Specific Antigen) in patients who have undergone primary treatment.

Potential for Treatment Guidance:

Psma-hbed-CC's ability to identify the location and extent of prostate cancer spread can be valuable for treatment planning. By pinpointing tumors, it can guide surgeons during minimally invasive procedures and help oncologists tailor radiation therapy strategies .

Ongoing Research Areas:

Research on Psma-hbed-CC is ongoing, exploring its applications beyond prostate cancer. Studies are investigating its potential for imaging other cancers that express PSMA (prostate-specific membrane antigen), such as breast cancer . Additionally, researchers are comparing Psma-hbed-CC with other PSMA-targeting PET tracers to identify the most effective options for various clinical scenarios .

PSMA-11, also known as Gallium-68 PSMA-11, is a radiopharmaceutical agent specifically designed for positron emission tomography (PET) imaging of prostate cancer. It targets the prostate-specific membrane antigen, which is overexpressed in malignant prostate tissues. The compound consists of a urea-based peptidomimetic structure that incorporates a bifunctional chelator, N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid, commonly referred to as HBED-CC. This chelator allows for the complexation of Gallium-68, a positron-emitting radionuclide, facilitating its use in imaging techniques .

The full IUPAC name of PSMA-11 is complex, reflecting its intricate chemical structure, which includes multiple functional groups that enhance its binding affinity and specificity for the prostate-specific membrane antigen .

Psma-hbed-CC works through targeted molecular imaging:

  • The PSMA-targeting ligand binds specifically to PSMA on prostate cancer cells.
  • The radioactive 68Ga isotope emits positrons upon decay.
  • Positron annihilation with electrons produces gamma rays detectable by PET scanners.
  • The high concentration of Psma-hbed-CC in tumors leads to increased signal intensity in PET scans, allowing for visualization of prostate cancer lesions.
  • Radioactivity: The primary safety concern is the radioactivity of 68Ga. Standard precautions for handling radioactive materials are essential [].
  • Limited Data: Specific safety data on Psma-hbed-CC itself is limited due to its clinical use. However, 68Ga is known to have a short half-life, reducing long-term radiation exposure.

  • Complexation Reaction: The Gallium-68 ion is complexed with the HBED-CC chelator through a reaction that typically occurs in an acidic environment (usually with hydrochloric acid) at elevated temperatures (around 100 °C for 5 minutes). This reaction results in the formation of the stable Gallium-68 PSMA-11 complex .
  • Purification: Following the synthesis, the product is purified using solid-phase extraction methods, such as C18 cartridges, to remove unreacted precursors and byproducts. The final product is then filtered to ensure sterility and suitable for intravenous administration .
  • Stability Testing: The stability of PSMA-11 in physiological conditions is crucial for its efficacy in imaging. Studies have shown that it remains stable in phosphate-buffered saline and fetal bovine serum for extended periods .

PSMA-11 exhibits high biological activity by selectively binding to prostate-specific membrane antigen on prostate cancer cells. Upon binding, it undergoes internalization via clathrin-coated pits, leading to accumulation within endosomes. This mechanism allows for effective imaging of both local tumors and metastatic lesions through PET scanning .

The pharmacokinetics of PSMA-11 reveal that after intravenous administration, it predominantly accumulates in tissues expressing PSMA, such as the prostate gland and salivary glands, while showing minimal uptake in non-target organs like the brain and lungs . The compound's half-life is approximately 68 minutes due to the decay of Gallium-68 into stable Zinc-68, which further supports its utility in clinical settings where rapid imaging is required .

The synthesis of PSMA-11 can be summarized as follows:

  • Preparation of Precursor: The precursor peptide containing the urea moiety and HBED-CC is synthesized through standard peptide coupling techniques.
  • Radiolabeling: The precursor is reacted with Gallium-68 chloride under acidic conditions to facilitate complexation.
  • Purification: The resulting product is purified using solid-phase extraction techniques to isolate the radiolabeled compound from unreacted materials.
  • Quality Control: Final quality control measures include assessing radiochemical purity (typically >99%) and ensuring sterility before clinical use .

PSMA-11 has significant applications in medical imaging, particularly:

  • Diagnosis: It is primarily used for PET imaging in diagnosing prostate cancer, helping to identify both primary tumors and metastases.
  • Theranostics: Beyond imaging, PSMA-targeted therapies are being explored where radiolabeled versions can deliver therapeutic isotopes directly to cancer cells.
  • Clinical Trials: Its effectiveness has been validated in various clinical trials, demonstrating improved detection rates compared to conventional imaging techniques .

Interaction studies involving PSMA-11 focus on its binding affinity and specificity towards prostate-specific membrane antigen. Research indicates that modifications in the structure can significantly alter binding properties and pharmacokinetics. For instance:

  • Binding Affinity: Studies show that variations in linker chemistry or substituents on the urea scaffold can enhance or reduce binding affinity towards PSMA .
  • Metabolic Stability: Understanding how different chemical modifications affect metabolic stability helps optimize the compound for better imaging results.
  • Comparative Studies: Comparative studies with other radiopharmaceuticals targeting similar pathways have provided insights into optimizing PSMA inhibitors .

Several compounds share structural similarities with PSMA-11 but differ in their chemical properties or applications:

Compound NameStructure TypeKey Differences
DOTA-based compoundsMacrocyclic chelatorOften used for different radionuclides; more complex synthesis
Iodine-labeled DCFPyLSmall moleculeHigher hydrophilicity; different pharmacokinetics
PSMA-1007Urea-basedDifferent linker chemistry; varying binding affinities
[177Lu]Lu-PSMA-617Radiolabeled therapyUsed for therapeutic applications rather than imaging

PSMA-11 stands out due to its specific targeting capabilities combined with its radiolabeling efficiency using Gallium-68, making it a preferred choice for PET imaging of prostate cancer .

PSMA-11 is a urea-based peptidomimetic compound specifically designed to target prostate-specific membrane antigen (PSMA), a transmembrane protein overexpressed in prostate cancer cells [1]. The molecular structure of PSMA-11 consists of a glutamine-urea-lysine pharmacophore conjugated with a hexadentate chelator known as HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) [2]. This structural configuration enables PSMA-11 to bind effectively to PSMA-expressing cells while also providing a site for radiometal chelation [3].

The complete IUPAC name of PSMA-11 is (3S,7S)-22-[3-[[2-[[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl](carboxymethyl)amino]ethylamino]methyl]-4-hydroxyphenyl]-5,13,20-trioxo-4,6,12,19-tetraazadocosane-1,3,7-tricarboxylic acid [6]. This complex nomenclature reflects the intricate molecular structure of the compound, which includes multiple functional groups arranged in a specific spatial configuration [4].

PSMA-11 has a molecular weight of 947.0 g/mol (as the free ligand) and a molecular formula of C44H62N6O17 [18]. When complexed with gallium-68, forming 68Ga-PSMA-11, the molecular weight increases to 1011.91 g/mol with a molecular formula of C44H59GaN6O17 [3] [17].

The peptide sequence of PSMA-11 is represented as Glu-NH-CO-NH-Lys(Ahx)-HBED-CC, where:

  • Glu represents glutamic acid
  • NH-CO-NH forms the urea bridge
  • Lys is lysine
  • Ahx is aminohexanoic acid (a spacer)
  • HBED-CC is the chelator component [17] [6]

The structural components of PSMA-11 can be visualized as follows:

Structural ComponentDescriptionFunction
Glutamic acid (Glu)Amino acid with carboxylic acid groupsBinds to the PSMA active site [1] [6]
Urea bridge (NH-CO-NH)Connecting structureLinks glutamic acid to lysine [6]
Lysine (Lys)Amino acid with amine side chainStructural component of the pharmacophore [17]
Aminohexanoic acid (Ahx)Six-carbon chain spacerProvides optimal distance between pharmacophore and chelator [17] [6]
HBED-CCAcyclic hexadentate chelatorComplexes with radiometals like gallium-68 [2] [6]

The molecular structure of PSMA-11 is designed to optimize both its binding affinity to PSMA and its ability to form stable complexes with radiometals, particularly gallium-68 [1] [3]. The glutamine-urea-lysine motif serves as the pharmacophore that interacts with the PSMA binding site, while the HBED-CC component functions as the chelator for radiometal incorporation [6] [24].

HBED-CC Chelator: Coordination Chemistry with Gallium-68

The HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) chelator in PSMA-11 plays a crucial role in the coordination chemistry with gallium-68 [24]. HBED-CC is an acyclic hexadentate chelator that forms highly stable complexes with gallium-68, exhibiting extraordinary thermodynamic stability constants exceeding 1039 [24] [21]. This exceptional stability is significantly higher than that of other commonly used chelators such as DOTA (1,4,7,10-tetraazacyclododecane-N,N',N",N'"-tetraacetic acid), which has a stability constant of approximately 1021.3 [19] [27].

The coordination geometry of gallium-68 with HBED-CC is octahedral, which is the preferred coordination geometry for gallium(III) ions [13] [14]. In this complex, gallium-68 is coordinated to six donor atoms from the HBED-CC chelator [6] [16]. The coordination sphere includes:

  • Two nitrogen atoms from the ethylenediamine backbone
  • Two phenolic oxygen atoms from the hydroxybenzyl groups
  • Two carboxylate oxygen atoms from the acetic acid groups [27] [24]

This coordination arrangement creates a distorted octahedral geometry around the gallium(III) center [15] [16]. The coordination bonds between gallium-68 and the donor atoms of HBED-CC contribute to the high stability of the complex [24] [27].

The HBED-CC chelator in PSMA-11 offers several advantages for gallium-68 complexation:

PropertyDescriptionSignificance
Thermodynamic stabilityLog K value >38.5Ensures minimal dissociation of the complex in vivo [19] [24]
Kinetic inertnessResistant to transchelationMaintains stability in biological environments [24] [21]
Labeling efficiencyRapid complexationAllows for efficient radiopharmaceutical preparation [9] [21]
Temperature flexibilityEffective labeling at room temperatureProvides versatility in radiopharmaceutical production [24] [9]

The coordination chemistry between HBED-CC and gallium-68 is influenced by several factors, including pH, temperature, and reaction time [9] [24]. Optimal complexation typically occurs at pH 4-5, where the donor atoms of HBED-CC are appropriately deprotonated for coordination with gallium-68 [7] [24]. The reaction can proceed efficiently at room temperature, although heating to 95°C is often employed to favor the formation of the thermodynamically most stable diastereomer [24] [9].

The aromatic components of HBED-CC not only contribute to the coordination with gallium-68 but also play a role in the biological functionality of PSMA-11 [21] [24]. These aromatic moieties are believed to interact with the hydrophobic pocket of the PSMA binding site, enhancing the overall binding affinity of the molecule [24] [21]. This dual functionality of HBED-CC—serving both as a radiometal chelator and as a component of the pharmacophore—makes it particularly valuable in the design of PSMA-11 [24] [21].

Diastereomer Formation and Stereochemical Implications

The complexation of gallium-68 with the HBED-CC chelator in PSMA-11 leads to the formation of diastereomers, which are stereoisomers with different configurations at the amine nitrogen atoms of the ethylenediamine backbone [24] [9]. Specifically, HBED-CC can form three NMR-distinguishable diastereomers when complexed with gallium-68, corresponding to RR, RS, and SS configurations at the amine nitrogen atoms [24] [25].

The formation of these diastereomers is influenced by several factors:

FactorEffect on Diastereomer FormationObservations
TemperatureHigher temperatures favor the thermodynamically stable diastereomerAt 95°C, the RR configuration predominates [24] [9]
pHAffects the rate of interconversion between diastereomersInterconversion is faster at pH 4 than at pH 7 [24] [11]
Reaction timeLonger reaction times favor the thermodynamically stable formComplete conversion may require several hours [24] [9]
ConcentrationHigher concentrations may affect diastereomer distributionConcentration-dependent effects have been observed [24] [23]

When PSMA-11 is labeled with gallium-68 at room temperature, a mixture of diastereomers is formed, with approximately 50% being the less thermodynamically stable form [24] [9]. However, when the reaction is conducted at elevated temperatures (95-100°C), the thermodynamically favored diastereomer (presumed to be the RR configuration) predominates [24] [11]. This temperature-dependent diastereomer formation has important implications for the radiopharmaceutical preparation process [9] [24].

The interconversion between diastereomers is pH-dependent [24] [9]. At pH 4, the less stable diastereomers convert relatively quickly (within hours) to the thermodynamically stable form [24]. In contrast, at neutral pH (pH 7), this interconversion is much slower, taking several days [24] [9]. This pH-dependent behavior affects the stability and composition of the final radiopharmaceutical preparation [24] [11].

The presence of different diastereomers raises questions about their biological activities and binding properties [24] [11]. Research has shown that the different diastereomers of gallium-68-labeled PSMA-11 exhibit comparable binding specificities and affinities to PSMA [9] [24]. Cell-based binding and internalization assays have demonstrated that a mixture of diastereomers formed at room temperature has similar PSMA-specific cell surface binding and internalization properties compared to the thermodynamically most stable diastereomer formed at 95°C [11] [24].

The stereochemical implications of diastereomer formation extend to the analytical characterization of gallium-68-labeled PSMA-11 [9] [23]. High-performance liquid chromatography (HPLC) analysis typically reveals two main peaks corresponding to different diastereomers [9] [24]. The relative proportions of these peaks depend on the labeling conditions, particularly temperature [24] [9]. The radiochemical purity of gallium-68-labeled PSMA-11, including all diastereomers, can exceed 99%, indicating that all diastereomeric forms are considered part of the active radiopharmaceutical [9] [24].

Automated synthesis modules have revolutionized PSMA-11 production by providing reproducible, high-throughput manufacturing capabilities while minimizing radiation exposure and ensuring compliance with good manufacturing practice standards. The implementation of automated systems enables consistent product quality and facilitates the routine clinical production of gallium-68 labeled PSMA-11 [3] [4].

GRP Module-Based Production

The Scintomics GRP (Gallium Radiopharmaceutical Production) module represents a well-established automated synthesis platform specifically designed for gallium-68 radiopharmaceutical production. The system integrates all essential components for PSMA-11 synthesis, including gallium-68 concentration, precursor mixing, reaction optimization, and product purification [4] [5].

The GRP module protocol initiates with the preparation of the reactor vessel containing 20 μL of PSMA-11 precursor solution at 1 mg/mL concentration and 2 mL of 1.5 M HEPES buffer solution [4]. The gallium-68 eluate, obtained from a germanium-68/gallium-68 generator using 5 mL of 0.5 M hydrochloric acid, is transferred to a PSH+ cartridge for purification and concentration [4] [5].

The concentrated gallium-68 solution is subsequently eluted with 2 mL of acidified 5.0 M sodium chloride solution directly into the reactor containing the precursor. The labeling reaction proceeds at 100°C for 5 minutes, ensuring complete complexation between gallium-68 and the HBED-CC chelator [4] [5]. The elevated temperature facilitates rapid kinetics and maximizes radiochemical conversion efficiency.

Following the labeling reaction, the crude product undergoes purification through a C18 solid-phase extraction cartridge. The cartridge is preconditioned with 2 mL of 99.8% ethanol and 10 mL of water, followed by sample loading and washing with water to remove HEPES buffer and other hydrophilic impurities [5]. The purified product is eluted with 2 mL of ethanol and diluted with 20 mL of phosphate-buffered saline to achieve appropriate concentration and pH for clinical administration [5].

Performance evaluation of the GRP module demonstrates exceptional reproducibility, with radiochemical yields consistently exceeding 93.19 ± 3.76% and radiochemical purity values greater than 99% [4]. The synthesis time of approximately 20 minutes enables efficient production scheduling and supports routine clinical demand [4].

iMiDEV™ Microfluidic Platform Innovations

The iMiDEV™ (integrated Microfluidic Device for radiopharmaceutical production) represents a paradigm shift toward miniaturized, microfluidic-based synthesis platforms that offer enhanced efficiency and reduced reagent consumption compared to conventional synthesis modules [6] [7].

The microfluidic approach integrates all synthesis steps within a disposable cassette containing microchannels, reaction chambers, and purification components. The system architecture includes reactor chamber R1 for gallium-68 concentration using cation exchange resin, reactor chamber R2 for precursor labeling, and integrated solid-phase extraction for product purification [6] [7].

Optimization studies have established optimal conditions for iMiDEV™-based PSMA-11 synthesis, including precursor amount (10 μg), reaction temperature (95°C), and reaction time (1 minute) [6]. The reduced precursor requirement represents a significant advantage, utilizing 2-3 times less precursor than conventional cassette-based synthesis methods [8].

The microfluidic platform achieves radiochemical conversion rates up to 99% under optimized conditions, with isolated radiochemical yields of 46.5 ± 2.6% in 19 minutes production time [6]. While the overall yield is lower than conventional modules, the reduced reagent consumption and simplified operation provide compelling advantages for dose-on-demand applications [7].

Passive mixing techniques implemented within the microfluidic channels enhance reaction efficiency by promoting uniform distribution of reactants and eliminating dead volumes that can reduce conversion rates [8]. The integrated approach reduces complexity and provides a self-contained synthesis environment that minimizes contamination risks [6].

Synthesis ModuleRadiochemical Yield (%)Radiochemical Purity (%)Synthesis Time (min)Precursor Amount (μg)Temperature (°C)
Modular-Lab PharmTracer (Eckert & Ziegler)76.2 ± 3.4>98202595
Scintomics GRP Module93.19 ± 3.76>992030100
iPHASE MultiSyn76.2 ± 3.4>98172095
iMiDEV™ Microfluidic46.5 ± 2.6>98191095
FASTlab Developer (GE Healthcare)>80>982525100

Generator vs. Cyclotron-Produced ⁶⁸Ga Integration

The availability and production method of gallium-68 significantly impacts the feasibility and economics of PSMA-11 synthesis. Two primary approaches exist for gallium-68 production: generator-based systems utilizing germanium-68/gallium-68 generators and cyclotron-based production using enriched zinc-68 targets [9] [10] [11].

Generator-based gallium-68 production relies on the decay of germanium-68 (half-life 271 days) to produce gallium-68 through a portable generator system. The germanium-68/gallium-68 generator provides a convenient, on-demand source of gallium-68 that can be eluted multiple times per day [9]. However, the maximum daily activity is limited to approximately 2.7 GBq, restricting patient throughput to 6-8 patients per day [9] [11].

The generator approach offers several advantages, including established clinical protocols, regulatory approval pathways, and proven performance characteristics. The radiochemical purity of generator-produced gallium-68 consistently exceeds 99%, with minimal germanium-68 breakthrough when operated according to manufacturer specifications [9] [10]. However, the limited activity capacity and high radioactive waste disposal costs present significant economic challenges for high-volume clinical programs [11].

Cyclotron-produced gallium-68 utilizes enriched zinc-68 targets in medical cyclotrons to generate significantly higher activities through the ⁶⁸Zn(p,n)⁶⁸Ga nuclear reaction. The cyclotron approach can produce up to 194 GBq of gallium-68 per production run, enabling patient throughput exceeding 20 patients per day [9] [11]. The target processing involves dissolution in hydrochloric acid followed by ion exchange purification to separate gallium-68 from the zinc-68 target material [11].

Clinical evaluation studies have demonstrated equivalent imaging performance between generator-produced and cyclotron-produced gallium-68 labeled PSMA-11. Comparative analysis of consecutive PET/CT scans in patients with prostate cancer showed no significant differences in lesion detection, standardized uptake values, or image quality parameters [11]. The intraclass correlation coefficients for all lesion parameters exceeded 0.70, indicating acceptable reliability between the two production methods [11].

The cyclotron approach offers superior economics for high-volume applications, with reduced radioactive waste costs and increased isotope availability. However, the implementation requires specialized cyclotron facilities, target handling capabilities, and radiochemical processing expertise that may limit accessibility for smaller clinical programs [9] [10].

ParameterGenerator-Produced Ga-68Cyclotron-Produced Ga-68
Daily Production Capacity2.7 GBqUp to 194 GBq
Radioactive Waste CostHighLower
Maximum Activity per Day2.7 GBq194 GBq
Number of Patients per Day6-8 patients>20 patients
Radiochemical Purity99%99%
Clinical EquivalenceEstablishedEquivalent
Production MethodGe-68/Ga-68 generatorSolid target Zn-68
LogisticsComplexSimplified

C18 Cartridge Purification Strategies

The purification of gallium-68 labeled PSMA-11 represents a critical step in ensuring radiochemical purity and removing potentially harmful impurities including uncomplexed gallium-68, germanium-68 breakthrough, and organic synthesis byproducts. C18 reversed-phase solid-phase extraction cartridges provide an efficient and reproducible purification methodology that has been optimized for clinical-grade production [12] [13] [14].

The C18 purification process relies on the hydrophobic interaction between the labeled PSMA-11 complex and the octadecylsilane stationary phase. The hydrophobic HBED-CC chelator, when complexed with gallium-68, exhibits sufficient lipophilicity to retain on the C18 matrix, while hydrophilic impurities including free gallium-68 ions, buffer components, and polar contaminants are efficiently removed during the washing step [13] [14].

Cartridge conditioning protocols have been standardized to ensure consistent performance and reproducible recovery. The typical conditioning sequence involves sequential washing with organic solvent (ethanol or acetonitrile) followed by water equilibration [12] [13]. The ethanol wash removes manufacturing residues and activates the C18 matrix, while water conditioning establishes appropriate hydrophilic conditions for sample loading [14].

Sample loading procedures vary depending on the specific synthesis protocol and buffer system employed. The crude reaction mixture, typically containing the labeled product in acetate or HEPES buffer, is loaded onto the preconditioned cartridge at controlled flow rates to ensure quantitative retention [12] [13]. The pH of the loading solution is maintained between 4.5-5.5 to optimize the interaction between the positively charged gallium complex and the stationary phase [14].

The washing step removes hydrophilic impurities while retaining the labeled product on the cartridge. Water washing volumes typically range from 3-5 mL, with optimization studies demonstrating that excessive washing can lead to product loss while insufficient washing may result in residual impurities [13] [5]. The washing efficiency is monitored by measuring the radioactivity in the wash fractions, with typical retention exceeding 95% of the applied activity [14].

Product elution utilizes organic solvents or organic-aqueous mixtures to disrupt the hydrophobic interactions and recover the purified product. Common elution solvents include ethanol, acetonitrile, or ethanol-water mixtures, with ethanol concentrations ranging from 20-60% depending on the specific protocol [12] [13] [14]. The elution volume is optimized to achieve quantitative recovery while minimizing dilution of the final product [14].

The eluted product requires formulation adjustment to achieve appropriate ethanol concentration, pH, and osmolarity for clinical administration. The ethanol content is typically reduced below 10% through dilution with physiological saline or phosphate buffer, while maintaining product stability and sterility [12] [14]. Sterile filtration through 0.22 μm filters provides terminal sterilization and removes any particulate matter [14].

Purification StepC18 Cartridge Method 1C18 Cartridge Method 2C18 Cartridge Method 3Recovery Efficiency (%)
Cartridge Conditioning2 mL 99.8% ethanol + 10 mL water10 mL 100% ethanol + 10 mL water5 mL ethanol + 10 mL waterN/A
Sample LoadingCrude reaction mixtureReaction mixture in NH4OAc bufferProduct mixture>95
Washing3 mL water3 mL water5 mL waterN/A
Elution1 mL ethanol0.5-1 mL 20% ethanol in NH4OAc50% ethanol in phosphate buffer>90
Final Formulation8 mL 0.9% NaClDilution with NH4OAc bufferSterile filtrationN/A

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.9

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

9

Exact Mass

1011.32165 g/mol

Monoisotopic Mass

1011.32165 g/mol

Heavy Atom Count

68

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZJ0EKR6M10

Drug Indication

Gallium Ga-68 gozetotide, or Gallium Ga-68 PSMA-11, is a radioactive diagnostic agent indicated for positron emission tomography (PET) of prostate-specific membrane antigen (PSMA)-positive lesions in men with prostate cancer metastasis with: - Primary staging of patients with high-risk or suspected metastatic prostate cancer prior to primary curative therapy, such as initial surgical or radiation therapy. - Suspected prostate cancer recurrence based on elevated serum prostate-specific antigen (PSA) levels. - Identification of patients with PSMA-positive progressive metastatic castration-resistant prostate cancer (mCRPC) for whom lutetium Lu 177 vipivotide tetraxetan PSMA-directed therapy is indicated.
This medicinal product is for diagnostic use only. Locametz, after radiolabelling with gallium 68, is indicated for the detection of prostate specific membrane antigen (PSMA) positive lesions with positron emission tomography (PET) in adults with prostate cancer (PCa) in the following clinical settings: Primary staging of patients with high risk PCa prior to primary curative therapy,Suspected PCa recurrence in patients with increasing levels of serum prostate specific antigen (PSA) after primary curative therapy,Identification of patients with PSMA positive progressive metastatic castration resistant prostate cancer (mCRPC) for whom PSMA targeted therapy is indicated (see section 4. 4).

Mechanism of Action

Prostate-specific membrane antigen (PSMA) is a type II transmembrane glycoprotein expressed throughout the body, such as in lacrimal and salivary glands, the kidneys, small intestine, liver and spleen. It is highly associated with tumour-associated angiogenesis and has been described in various tumours, such as prostate cancer, glioblastoma, thyroid cancer, gastric cancer, breast cancer, renal cancer, and colorectal cancers. The expression of PSMA has been linked to the degree of tumour differentiation, as it is overexpressed particularly in poorly differentiated and metastatic lesions. PSMA has been extensively studied as a reliable target for imaging and therapy for prostate cancer, as it is overexpressed one-hundred to one thousand-fold in over 90 % of primary prostate cancers. Positron emission tomography (PET) is a type of molecular imaging used to improve the accuracy of detecting prostate cancer at an earlier time and examine tumour characteristics. Ga-68 PSMA-11 is a PSMA-targeted imaging agent for PET that binds to PSMA via clathrin-coated pits, resulting in endosome accumulation and the internalization of the PSMA-drug complex.

Absorption Distribution and Excretion

Following intravenous injection, Ga-68 PSMA-11 uptake occurs in the adrenal and prostate glands, with high uptake in PSMA-expressing tissues. Uptake of the drug is very minimal in the cerebral cortex, heart, and lungs. Mean maximum standardized uptake value (SUVmax) at later acquisition times is about 15.3.
About 14% of the total injected dose is excreted in the urine within two hours following intravenous administration.
Ga-68 PSMA-11 accumulates in the liver (15%), kidneys (7%), spleen (2%), and salivary glands (0.5%). Ga-68 PSMA-11 accumulation increases at later acquisition times.
There is limited information on the clearance rate, but Ga-68 PSMA-11 shows fast blood clearance.

Metabolism Metabolites

Ga-68 PSMA-11 decays to stable zinc-68.

Wikipedia

Gallium_(68Ga)_gozetotide

Biological Half Life

Gallium-68 (Ga-68) decays with a half-life of 68 minutes.

Use Classification

Human drugs -> Diagnostic radiopharmaceuticals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024
1: Meißner S, Janssen JC, Prasad V, Brenner W, Diederichs G, Hamm B, Hofheinz F, Makowski MR. Potential of asphericity as a novel diagnostic parameter in the evaluation of patients with (68)Ga-PSMA-HBED-CC PET-positive prostate cancer lesions. EJNMMI Res. 2017 Oct 23;7(1):85. doi: 10.1186/s13550-017-0333-9. PubMed PMID: 29058157; PubMed Central PMCID: PMC5651532.
2: Verburg FA, Pfister D, Drude NI, Mottaghy FM, Behrendt F. PSA levels, PSA doubling time, Gleason score and prior therapy cannot predict measured uptake of [(68)Ga]PSMA-HBED-CC lesion uptake in recurrent/metastatic prostate cancer. Nuklearmedizin. 2017 Oct 18;56(6). doi: 10.3413/Nukmed-0917-17-07. [Epub ahead of print] PubMed PMID: 29044297.
3: Amor-Coarasa A, Kelly JM, Gruca M, Nikolopoulou A, Vallabhajosula S, Babich JW. Continuation of comprehensive quality control of the itG (68)Ge/(68)Ga generator and production of (68)Ga-DOTATOC and (68)Ga-PSMA-HBED-CC for clinical research studies. Nucl Med Biol. 2017 Oct;53:37-39. doi: 10.1016/j.nucmedbio.2017.07.006. Epub 2017 Jul 14. PubMed PMID: 28803001.
4: Janssen JC, Woythal N, Meißner S, Prasad V, Brenner W, Diederichs G, Hamm B, Makowski MR. [(68)Ga]PSMA-HBED-CC Uptake in Osteolytic, Osteoblastic, and Bone Marrow Metastases of Prostate Cancer Patients. Mol Imaging Biol. 2017 Dec;19(6):933-943. doi: 10.1007/s11307-017-1101-y. PubMed PMID: 28707038.
5: Damle NA, Tripathi M, Chakraborty PS, Sahoo MK, Bal C, Aggarwal S, Arora G, Kumar P, Kumar R, Gupta R. Unusual Uptake of Prostate Specific Tracer (68)Ga-PSMA-HBED-CC in a Benign Thyroid Nodule. Nucl Med Mol Imaging. 2016 Dec;50(4):344-347. Epub 2016 Mar 22. PubMed PMID: 27994690; PubMed Central PMCID: PMC5135692.
6: Behrendt F, Krohn T, Mottaghy F, Verburg FA. [(68)Ga]PSMA-HBED-CC PET/CT to differentiate between diffuse bone metastases of prostate cancer and osteopoikilosis. Nuklearmedizin. 2016 Dec 6;55(6):N64-N65. PubMed PMID: 27922151.
7: Krohn T, Birmes A, Winz OH, Drude NI, Mottaghy FM, Behrendt FF, Verburg FA. The reconstruction algorithm used for [(68)Ga]PSMA-HBED-CC PET/CT reconstruction significantly influences the number of detected lymph node metastases and coeliac ganglia. Eur J Nucl Med Mol Imaging. 2017 Apr;44(4):662-669. doi: 10.1007/s00259-016-3571-6. Epub 2016 Nov 29. PubMed PMID: 27900518.
8: Berliner C, Tienken M, Frenzel T, Kobayashi Y, Helberg A, Kirchner U, Klutmann S, Beyersdorff D, Budäus L, Wester HJ, Mester J, Bannas P. Detection rate of PET/CT in patients with biochemical relapse of prostate cancer using [(68)Ga]PSMA I&T and comparison with published data of [(68)Ga]PSMA HBED-CC. Eur J Nucl Med Mol Imaging. 2017 Apr;44(4):670-677. doi: 10.1007/s00259-016-3572-5. Epub 2016 Nov 28. PubMed PMID: 27896369.
9: Sathekge M, Lengana T, Modiselle M, Vorster M, Zeevaart J, Maes A, Ebenhan T, Van de Wiele C. (68)Ga-PSMA-HBED-CC PET imaging in breast carcinoma patients. Eur J Nucl Med Mol Imaging. 2017 Apr;44(4):689-694. doi: 10.1007/s00259-016-3563-6. Epub 2016 Nov 8. PubMed PMID: 27822700; PubMed Central PMCID: PMC5323468.
10: Rauscher I, Maurer T, Beer AJ, Graner FP, Haller B, Weirich G, Doherty A, Gschwend JE, Schwaiger M, Eiber M. Value of 68Ga-PSMA HBED-CC PET for the Assessment of Lymph Node Metastases in Prostate Cancer Patients with Biochemical Recurrence: Comparison with Histopathology After Salvage Lymphadenectomy. J Nucl Med. 2016 Nov;57(11):1713-1719. Epub 2016 Jun 3. PubMed PMID: 27261524.
11: Verburg FA, Behrendt FF, Mottaghy FM, Pfister D, Steib F, Knuechel R. Strong [(68)Ga]PSMA-HBED-CC accumulation in non-cancerous prostate tissue surrounding a PSMA-negative prostate carcinoma recurrence. Nuklearmedizin. 2016 Sep 26;55(5):N44-5. PubMed PMID: 27668299.
12: Kanthan GL, Izard MA, Emmett L, Hsiao E, Schembri GP. Schwannoma Showing Avid Uptake on 68Ga-PSMA-HBED-CC PET/CT. Clin Nucl Med. 2016 Sep;41(9):703-4. doi: 10.1097/RLU.0000000000001281. PubMed PMID: 27405039.
13: Noto B, Vrachimis A, Schäfers M, Stegger L, Rahbar K. Subacute Stroke Mimicking Cerebral Metastasis in 68Ga-PSMA-HBED-CC PET/CT. Clin Nucl Med. 2016 Oct;41(10):e449-51. doi: 10.1097/RLU.0000000000001291. PubMed PMID: 27355852.
14: Pfob CH, Ziegler S, Graner FP, Köhner M, Schachoff S, Blechert B, Wester HJ, Scheidhauer K, Schwaiger M, Maurer T, Eiber M. Biodistribution and radiation dosimetry of (68)Ga-PSMA HBED CC-a PSMA specific probe for PET imaging of prostate cancer. Eur J Nucl Med Mol Imaging. 2016 Oct;43(11):1962-70. doi: 10.1007/s00259-016-3424-3. Epub 2016 May 20. PubMed PMID: 27207281.
15: Amor-Coarasa A, Schoendorf M, Meckel M, Vallabhajosula S, Babich JW. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging. J Nucl Med. 2016 Sep;57(9):1402-5. doi: 10.2967/jnumed.115.171249. Epub 2016 Apr 21. PubMed PMID: 27103024.
16: Prasad V, Steffen IG, Diederichs G, Makowski MR, Wust P, Brenner W. Biodistribution of [(68)Ga]PSMA-HBED-CC in Patients with Prostate Cancer: Characterization of Uptake in Normal Organs and Tumour Lesions. Mol Imaging Biol. 2016 Jun;18(3):428-36. doi: 10.1007/s11307-016-0945-x. PubMed PMID: 27038316.
17: Pfister D, Porres D, Heidenreich A, Heidegger I, Knuechel R, Steib F, Behrendt FF, Verburg FA. Detection of recurrent prostate cancer lesions before salvage lymphadenectomy is more accurate with (68)Ga-PSMA-HBED-CC than with (18)F-Fluoroethylcholine PET/CT. Eur J Nucl Med Mol Imaging. 2016 Jul;43(8):1410-7. doi: 10.1007/s00259-016-3366-9. Epub 2016 Mar 19. PubMed PMID: 26993315.
18: Kanthan GL, Coyle L, Kneebone A, Schembri GP, Hsiao E. Follicular Lymphoma Showing Avid Uptake on 68Ga PSMA-HBED-CC PET/CT. Clin Nucl Med. 2016 Jun;41(6):500-1. doi: 10.1097/RLU.0000000000001169. PubMed PMID: 26914565.
19: Kanthan GL, Hsiao E, Kneebone A, Eade T, Schembri GP. Desmoid Tumor Showing Intense Uptake on 68Ga PSMA-HBED-CC PET/CT. Clin Nucl Med. 2016 Jun;41(6):508-9. doi: 10.1097/RLU.0000000000001192. PubMed PMID: 26909712.
20: Eiber M, Weirich G, Holzapfel K, Souvatzoglou M, Haller B, Rauscher I, Beer AJ, Wester HJ, Gschwend J, Schwaiger M, Maurer T. Simultaneous (68)Ga-PSMA HBED-CC PET/MRI Improves the Localization of Primary Prostate Cancer. Eur Urol. 2016 Nov;70(5):829-836. doi: 10.1016/j.eururo.2015.12.053. Epub 2016 Jan 18. PubMed PMID: 26795686.

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